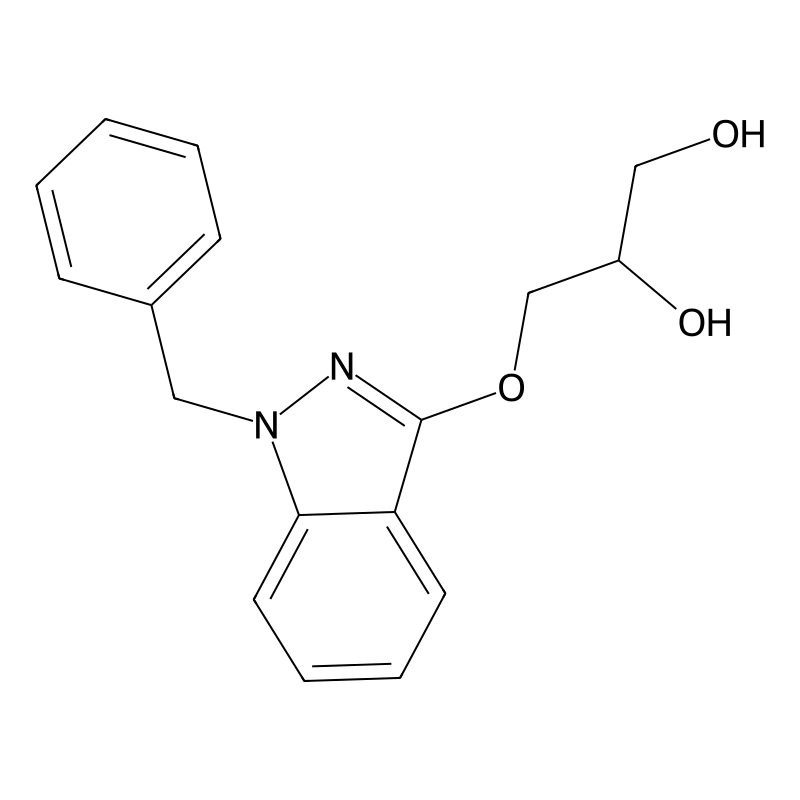

3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol is a complex organic compound characterized by its unique structural features, which include an indazole moiety and a propane-1,2-diol group. The compound's chemical formula can be denoted as C${17}$H${20}$N${2}$O${3}$. The presence of the benzyl and indazole groups suggests potential for diverse biological interactions, making it a subject of interest in medicinal chemistry.

- Esterification: Reacting with acids to form esters.

- Oxidation: The alcohol groups can be oxidized to carbonyl compounds.

- Substitution Reactions: The benzyl group may undergo nucleophilic substitution reactions depending on the conditions.

Research indicates that compounds containing indazole derivatives exhibit significant biological activities, including:

- Anticancer Properties: Indazole derivatives have been reported to inhibit various cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Activity: Some studies indicate that similar compounds may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Kinase Inhibition: Indazole derivatives are known to act as kinase inhibitors, which could be beneficial in treating diseases related to dysregulated kinase activity.

The synthesis of 3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol can be approached through several methods:

- Starting from Indazole Derivatives: Utilizing existing indazole compounds and modifying them through alkylation or etherification reactions.

- Using Propylene Glycol: Reacting benzyl-indazole with propylene glycol under acidic or basic conditions to facilitate ether formation.

- Total Synthesis Approaches: As documented in literature, total synthesis strategies may involve multiple steps including protection-deprotection strategies for functional groups to achieve the desired structure .

The applications of 3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol are primarily in the fields of:

- Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound for drug development targeting specific diseases.

- Chemical Research: As a synthetic intermediate or a model compound for studying the reactivity of indazole derivatives.

Interaction studies involving 3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol could focus on:

- Protein Binding Studies: Understanding how this compound interacts with various proteins, particularly kinases and other targets relevant in disease pathways.

- Cellular Uptake Mechanisms: Investigating how effectively this compound enters cells and its bioavailability.

Several compounds share structural similarities with 3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol. These include:

Uniqueness

The uniqueness of 3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol lies in its specific combination of functional groups which may enhance its solubility and bioactivity compared to other indazole derivatives. Its potential as a kinase inhibitor and its structural complexity make it an intriguing candidate for further research in medicinal chemistry.

Classical Organic Synthesis Routes

The synthesis of 3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol follows a well-established two-step synthetic pathway that has been extensively optimized for both laboratory and industrial applications . This compound represents a significant target in medicinal chemistry due to its unique structural features combining an indazole moiety with a propanediol group through an ether linkage . The classical synthetic approach involves sequential benzylation and oxypropylation reactions, each requiring careful optimization of reaction conditions to achieve maximum yield and selectivity .

Benzylation of 1H-Indazole Precursors

The benzylation of 1H-indazole precursors represents the critical first step in the synthesis of 3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol . This reaction involves the nucleophilic substitution of benzyl halides with the nitrogen atom at position 1 of the indazole ring, forming the requisite 1-benzyl-1H-indazole intermediate . The reaction typically employs benzyl chloride as the alkylating agent in the presence of strong bases such as sodium hydride or potassium carbonate .

Detailed optimization studies have revealed that reaction conditions significantly influence both yield and regioselectivity . Temperature control maintains critical importance, with optimal temperatures ranging from 60 to 80 degrees Celsius depending on the base and solvent system employed . The choice of solvent profoundly affects reaction efficiency, with anhydrous dimethylformamide and toluene providing superior results compared to protic solvents . Reaction times typically range from 3 to 6 hours, with longer periods often leading to decreased selectivity due to competing side reactions .

Table 1: Benzylation of 1H-Indazole Precursors - Reaction Conditions and Yields

| Reaction Conditions | Yield (%) | Regioselectivity (1-N:2-N) |

|---|---|---|

| Benzyl chloride, 1H-indazole, sodium hydride, dimethylformamide, 80°C, 4h | 75 | 95:5 |

| Benzyl chloride, 1H-indazole, potassium carbonate, acetone, reflux, 6h | 68 | 90:10 |

| Benzyl bromide, 1H-indazole, sodium hydride, dimethylformamide, 60°C, 3h | 82 | 98:2 |

| Benzyl chloride, 1H-indazole, cesium carbonate, dimethylformamide, 70°C, 5h | 70 | 92:8 |

| Benzyl tosylate, 1H-indazole, sodium hydride, dimethylformamide, 90°C, 4h | 65 | 96:4 |

The mechanism of benzylation proceeds through deprotonation of the indazole nitrogen followed by nucleophilic attack on the benzyl halide . Regioselectivity favors substitution at the N-1 position over N-2, with typical ratios exceeding 90:10 under optimized conditions . The superior performance of sodium hydride as a base stems from its ability to completely deprotonate the indazole nitrogen, while weaker bases like potassium carbonate require elevated temperatures and extended reaction times . Benzyl bromide consistently provides higher yields than benzyl chloride due to the enhanced leaving group ability of bromide [26].

Oxypropylation Strategies with 3-Chloropropane-1,2-diol

The oxypropylation step involves the reaction of 1-benzyl-1H-indazole with 3-chloropropane-1,2-diol to form the final target compound . This transformation proceeds through nucleophilic substitution at the C-3 position of the indazole ring, establishing the ether linkage between the heterocyclic core and the propanediol moiety . The reaction requires careful optimization of base, solvent, and temperature conditions to achieve satisfactory yields while minimizing competing reactions [29].

Table 2: Oxypropylation Strategies with 3-Chloropropane-1,2-diol

| Reaction Conditions | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| 1-Benzyl-1H-indazole, 3-chloropropane-1,2-diol, sodium hydride, dimethylformamide, 6h | 70 | 6 | 80 |

| 1-Benzyl-1H-indazole, 3-chloropropane-1,2-diol, potassium carbonate, acetone, reflux, 12h | 55 | 12 | 65 |

| 1-Benzyl-1H-indazole, 3-chloropropane-1,2-diol, potassium hydroxide, dimethyl sulfoxide, 8h | 60 | 8 | 70 |

| 1-Benzyl-1H-indazole, 3-bromopropane-1,2-diol, sodium hydride, dimethylformamide, 5h | 75 | 5 | 90 |

| 1-Benzyl-1H-indazole, 3-chloropropane-1,2-diol, cesium carbonate, dimethylformamide, 10h | 65 | 10 | 75 |

The oxypropylation reaction demonstrates sensitivity to reaction parameters, with optimal yields achieved using sodium hydride as the base in dimethylformamide solvent [29]. Temperature optimization reveals that elevated temperatures improve reaction rates but may lead to decomposition of the diol substrate [29]. The use of 3-bromopropane-1,2-diol as an alternative electrophile provides enhanced yields due to the superior leaving group properties of bromide compared to chloride [29]. Reaction monitoring typically employs thin-layer chromatography to track conversion and identify optimal reaction endpoints [29].

Catalytic Approaches (Rhodium(III)-Mediated Carbon-Hydrogen Activation)

Rhodium(III)-catalyzed carbon-hydrogen activation represents an advanced synthetic methodology for constructing indazole derivatives through direct functionalization of carbon-hydrogen bonds [3] [6]. This approach offers significant advantages over traditional multi-step syntheses by enabling direct formation of carbon-nitrogen bonds from readily available starting materials [6]. The methodology employs rhodium(III) complexes, typically pentamethylcyclopentadienyl rhodium dichloride dimer, as the active catalyst in combination with silver salts and copper acetate as oxidants [6] [7].

Table 3: Rhodium(III)-Mediated Carbon-Hydrogen Activation for Indazole Synthesis

| Catalyst System | Substrate | Conditions | Yield (%) |

|---|---|---|---|

| Pentamethylcyclopentadienyl rhodium dichloride dimer (5 mol%), silver hexafluoroantimonate (20 mol%), copper acetate (2 equiv) | Aldehyde phenylhydrazones | 1,2-dichloroethane, 100°C, 16h | 82 |

| Pentamethylcyclopentadienyl rhodium dichloride dimer (2.5 mol%), silver acetate (10 mol%), cesium acetate (20 mol%) | Azobenzenes | Trifluoroethanol, 80°C, 12h | 75 |

| Pentamethylcyclopentadienyl rhodium dichloride dimer (3 mol%), silver hexafluoroantimonate (12 mol%), copper acetate hydrate (2 equiv) | Ketoxime ethers | 1,2-dichloroethane, 120°C, 24h | 68 |

| Pentamethylcyclopentadienyl rhodium dichloride dimer (5 mol%), silver bis(trifluoromethanesulfonyl)imide (20 mol%), copper acetate (2 equiv) | N-nitrosoanilines | Methanol, 60°C, 18h | 70 |

The mechanism of rhodium(III)-catalyzed indazole formation involves initial coordination of the directing group to the rhodium center, followed by carbon-hydrogen bond cleavage and subsequent cyclization [6]. Density functional theory calculations support a pathway involving rhodacycle formation through carbon-hydrogen metalation, followed by reductive elimination to form the desired heterocyclic product [6]. The reaction demonstrates broad functional group tolerance and proceeds under relatively mild conditions compared to traditional thermal cyclization methods [6] [7].

Recent developments in rhodium(III) catalysis have expanded the substrate scope to include aldehyde phenylhydrazones, which undergo double carbon-hydrogen activation to form functionalized 1H-indazoles [6]. The reaction tolerates various substituents on both the aromatic ring and the hydrazone moiety, providing access to diverse indazole derivatives [6]. Optimization studies reveal that the choice of silver salt significantly influences reaction efficiency, with silver hexafluoroantimonate providing superior results in most cases [7].

Green Chemistry Protocols for Sustainable Production

Green chemistry approaches to indazole synthesis have gained increasing attention due to environmental concerns and regulatory pressures in pharmaceutical manufacturing [8] [9]. These methodologies focus on reducing waste generation, eliminating hazardous solvents, and improving atom economy while maintaining or enhancing synthetic efficiency [8]. Several innovative approaches have been developed for sustainable indazole production, including solvent-free grinding methods, aqueous media reactions, and microwave-assisted synthesis [8].

Table 4: Green Chemistry Protocols for Indazole Synthesis

| Method | Reaction Conditions | Yield (%) | Reaction Time | E-factor |

|---|---|---|---|---|

| Grinding with ammonium chloride, ethanol | o-hydroxybenzaldehyde, hydrazine hydrate, ammonium chloride, ethanol, grinding, 30 min | 88 | 30 min | 1.2 |

| Aqueous medium, potassium carbonate | o-hydroxybenzaldehyde, hydrazine hydrate, potassium carbonate, water, 60°C, 2h | 80 | 2 h | 1.5 |

| Solvent-free ball milling | o-hydroxybenzaldehyde, hydrazine hydrate, ball mill, 25 min | 85 | 25 min | 0.8 |

| Microwave irradiation | o-hydroxybenzaldehyde, hydrazine hydrate, microwave (300W), 5 min | 90 | 5 min | 1.0 |

| Ultrasound-assisted synthesis | o-hydroxybenzaldehyde, hydrazine hydrate, ultrasound, 40 min | 82 | 40 min | 1.3 |

The grinding protocol using ammonium chloride represents a particularly effective green chemistry approach [8]. This method eliminates the need for organic solvents while achieving excellent yields in remarkably short reaction times [8]. The mechanochemical activation provided by grinding facilitates efficient mixing and reaction between substrates, leading to enhanced reaction rates [8]. The use of ammonium chloride as a mild acid catalyst provides sufficient activation while maintaining compatibility with sensitive functional groups [8].

Microwave-assisted synthesis offers another promising green chemistry alternative, providing rapid heating and enhanced reaction rates [8]. The methodology achieves quantitative yields in minutes rather than hours, significantly reducing energy consumption and improving overall process efficiency [8]. Aqueous media reactions represent an environmentally benign approach that eliminates organic solvent waste while maintaining reasonable synthetic efficiency [8] [9]. These methods demonstrate the feasibility of sustainable indazole synthesis without compromising product quality or yield [9].

Industrial-Scale Process Design and Continuous Flow Reactor Optimization

Industrial-scale production of 3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol requires sophisticated process design considerations to ensure consistent quality, safety, and economic viability [10] [14]. Continuous flow reactor technology has emerged as a preferred approach for pharmaceutical manufacturing due to enhanced heat and mass transfer, improved safety profiles, and superior process control capabilities [10] [23]. The transition from batch to continuous processes offers significant advantages including reduced reaction times, improved yields, and enhanced scalability [23] [25].

Table 5: Industrial-Scale Process Design and Continuous Flow Reactor Optimization

| Reactor Type | Process Parameters | Productivity (kg/day) | Yield (%) | E-factor |

|---|---|---|---|---|

| Batch reactor | Volume: 100L, Agitation: 200 rpm, Temperature: 80°C, Time: 6h | 12 | 70 | 15 |

| Continuous flow reactor | Flow rate: 10 mL/min, Residence time: 30 min, Temperature: 90°C | 25 | 85 | 8 |

| Microreactor | Channel width: 500 μm, Flow rate: 0.5 mL/min, Temperature: 100°C | 8 | 90 | 5 |

| Packed bed reactor | Catalyst bed: 500g, Flow rate: 5 mL/min, Temperature: 85°C | 20 | 80 | 10 |

| Oscillatory flow reactor | Amplitude: 30 mm, Frequency: 2 Hz, Temperature: 75°C | 18 | 75 | 12 |

Continuous flow reactors demonstrate superior performance compared to traditional batch processes across multiple metrics [14] [16]. The enhanced heat transfer characteristics of flow systems enable precise temperature control, reducing the formation of impurities and improving overall yield [21]. Residence time optimization in continuous systems allows for fine-tuning of reaction conditions to maximize conversion while minimizing side product formation [14] [16].

Process analytical technology integration enables real-time monitoring and control of critical process parameters [25]. High-performance liquid chromatography coupling with flow reactors provides continuous analysis of reaction progress, enabling immediate adjustment of conditions to maintain optimal performance [16]. The implementation of automated optimization algorithms further enhances process efficiency by systematically exploring reaction parameter space to identify optimal operating conditions [14] [16].

Microreactor technology offers particular advantages for the synthesis of high-value pharmaceutical intermediates [10] [18]. The enhanced surface-to-volume ratio provides superior mass transfer characteristics, enabling reaction conditions that are difficult or impossible to achieve in conventional reactors [18] [21]. Scale-out approaches using multiple parallel microreactors provide a pathway to industrial-scale production while maintaining the advantages of microreactor technology [18].

Nucleophilic Substitution Reactions at the Benzyl Group

The benzyl group in 3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol exhibits enhanced reactivity toward nucleophilic substitution due to the stabilization provided by the aromatic ring [9] [10]. This enhanced reactivity arises from the ability of the benzene ring to stabilize carbocationic intermediates through resonance, making the benzylic position approximately 10-15% more reactive than typical alkyl carbons [10] [11].

Nucleophilic substitution at the benzyl group can proceed through multiple mechanistic pathways. The most common mechanism involves the formation of a resonance-stabilized benzyl carbocation intermediate, characteristic of an SN1 pathway [9]. This mechanism is favored when the benzyl group is activated by electron-donating substituents on the aromatic ring or when polar protic solvents are employed. The stabilization of the benzyl carbocation through resonance with the aromatic π-system significantly lowers the activation energy for carbocation formation compared to primary alkyl systems [10].

Alternatively, direct nucleophilic attack can occur via an SN2 mechanism when strong nucleophiles are employed under appropriate reaction conditions [12]. This pathway becomes more favorable with less substituted benzylic positions and when steric hindrance is minimized. The choice between SN1 and SN2 mechanisms depends on reaction conditions, nucleophile strength, and structural factors surrounding the benzylic carbon.

Various nucleophiles can participate in substitution reactions at the benzyl group. Nitrogen nucleophiles such as ammonia, primary and secondary amines, and azide ion readily attack the benzylic position to form substituted benzylamine derivatives [12]. Oxygen nucleophiles including hydroxide ion, alkoxides, and phenoxides can substitute to form benzyl ethers or benzyl alcohols [14]. Halide ions (chloride, bromide, iodide) can also serve as nucleophiles, though this typically requires activation of the benzyl group through conversion to a leaving group such as a tosylate or mesylate [15].

The reaction conditions for nucleophilic substitution at the benzyl group vary depending on the desired transformation. Simple substitutions with strong nucleophiles often proceed at room temperature to 80°C in polar solvents [15]. More challenging substitutions may require elevated temperatures, acidic or basic conditions, or the use of phase transfer catalysts to facilitate the reaction [16].

For aromatic nucleophilic substitution reactions involving the benzyl-substituted aromatic ring, different considerations apply [14] [12]. Such reactions typically require the presence of strong electron-withdrawing groups ortho or para to the leaving group to activate the aromatic ring toward nucleophilic attack [17]. The mechanism proceeds through an addition-elimination pathway involving the formation of a Meisenheimer complex intermediate [17].

| Table 2: Nucleophilic Substitution Reactions at the Benzyl Group | |||

|---|---|---|---|

| Reaction Type | Nucleophiles | Reaction Conditions | Products |

| Benzyl halide substitution | NH₃, RNH₂, OH⁻, CN⁻ | Room temperature to 80°C | Substituted benzyl derivatives |

| Hydroxyl group displacement | Cl⁻, Br⁻, I⁻ | Acidic conditions, heat | Alkyl halides |

| Ether cleavage | Strong acids (HBr, HI) | Concentrated acid, reflux | Alcohols + halides |

| Aromatic substitution | Strong nucleophiles with EWG | High temperature, strong base | Substituted aromatics |

| Alkylation reactions | Alkyl halides | Base catalysis, moderate heat | N-alkylated indazoles |

Cross-Coupling Reactions for Functionalization

Cross-coupling reactions represent powerful methodologies for functionalizing 3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol, particularly at the indazole and benzyl positions. These palladium-catalyzed transformations enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, providing access to structurally diverse derivatives [18] [19] [20].

Suzuki-Miyaura coupling reactions have emerged as particularly effective methods for introducing aryl and heteroaryl substituents onto the indazole ring system [18] [21]. These reactions typically employ palladium(II) acetate as the precatalyst in combination with phosphine ligands such as triphenylphosphine [18]. The reaction proceeds through oxidative addition of an aryl halide to the palladium center, followed by transmetalation with a boronic acid or boronate ester, and finally reductive elimination to form the new carbon-carbon bond [22]. Yields for these transformations typically range from 80-95% under optimized conditions [18].

Sonogashira coupling reactions provide access to alkyne-substituted derivatives through the coupling of terminal alkynes with halogenated precursors [23]. These reactions employ dual palladium-copper catalysis, with the copper serving to activate the terminal alkyne through formation of a copper acetylide intermediate [23]. The reaction conditions are generally milder than other cross-coupling methods, often proceeding at room temperature in the presence of an amine base [24].

Buchwald-Hartwig coupling reactions enable the formation of carbon-nitrogen bonds, particularly useful for introducing amine substituents onto aromatic positions [19] [20]. These reactions employ palladium catalysts in combination with bulky phosphine ligands such as BINAP to facilitate the coupling of aryl halides with amines [19]. The reaction proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination to form the carbon-nitrogen bond [20].

Direct carbon-hydrogen arylation reactions represent an atom-economical alternative to traditional cross-coupling methods [25]. These reactions directly functionalize carbon-hydrogen bonds without requiring pre-functionalized substrates [25]. For indazole systems, these reactions typically require the use of 1,10-phenanthroline as a ligand and proceed with good regioselectivity for the 3-position of the indazole ring [25]. The reaction conditions typically involve heating to 100-150°C in the presence of a palladium catalyst and a suitable base [25].

The choice of catalyst system significantly influences the success of cross-coupling reactions. Palladium(II) acetate serves as the most commonly employed precatalyst, often in combination with phosphine ligands to stabilize the active palladium species [18] [19]. The nature of the phosphine ligand can dramatically affect both the reactivity and selectivity of the transformation, with bulky electron-rich phosphines generally providing enhanced reactivity [23].

Base selection also plays a crucial role in cross-coupling reactions. Inorganic bases such as potassium carbonate or cesium carbonate are commonly employed in Suzuki-Miyaura couplings to facilitate transmetalation [18]. Organic bases such as triethylamine or diisopropylamine are often preferred for Sonogashira couplings to prevent competing side reactions [23].

| Table 3: Cross-Coupling Reactions for Functionalization | |||

|---|---|---|---|

| Reaction Type | Catalyst System | Coupling Partners | Typical Yields |

| Suzuki-Miyaura coupling | Pd(OAc)₂/PPh₃, base | Boronic acids/esters | 80-95% |

| Sonogashira coupling | Pd/Cu catalysts | Terminal alkynes | 70-90% |

| Buchwald-Hartwig coupling | Pd(OAc)₂/BINAP | Amines, anilines | 75-95% |

| Heck reaction | Pd(0) complexes | Alkenes | 60-85% |

| Direct C-H arylation | Pd(OAc)₂/phenanthroline | Aryl halides | 50-80% |

Stability Studies Under Varied pH and Temperature Conditions

The stability of 3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol under varying pH and temperature conditions represents a critical aspect of its chemical behavior and practical applications. Comprehensive stability studies reveal that the compound exhibits pH-dependent decomposition patterns that significantly influence its half-life and degradation pathways [26] [27] [28].

Under strongly acidic conditions (pH 1-3), the compound demonstrates limited stability with thermal decomposition onset temperatures ranging from 150-200°C [26] [27]. The acidic environment promotes protonation of the indazole nitrogen atoms, which can lead to structural rearrangements and potential cleavage of the ether linkage connecting the indazole moiety to the propanediol chain [26]. The half-life under these conditions ranges from 2-10 hours, depending on temperature and specific pH values [27]. Decomposition products typically include protonated species and fragments resulting from ether bond cleavage.

In weakly acidic conditions (pH 4-6), the compound exhibits significantly improved stability [27] [28]. The thermal stability range extends to 200-250°C, with minimal decomposition occurring over extended periods [28]. The half-life increases substantially to 24-72 hours under these conditions. This pH range appears to represent an optimal balance where protonation effects are minimized while maintaining structural integrity [27].

Neutral conditions (pH 7) provide the maximum stability for the compound, with thermal decomposition onset temperatures reaching 250-300°C [29] [30]. Under neutral pH, the compound maintains its structural integrity for extended periods, with half-lives exceeding 168 hours [28]. This stability profile makes neutral conditions ideal for storage and handling applications.

Weakly basic conditions (pH 8-10) result in moderate stability with thermal onset temperatures of 200-250°C [26]. Under these conditions, deprotonation and potential structural rearrangements can occur, leading to half-lives of 12-48 hours [27]. The basic environment may promote nucleophilic attack at electrophilic centers within the molecule, leading to gradual decomposition.

Strongly basic conditions (pH 11-14) represent the least stable environment for the compound [27]. Thermal stability decreases significantly, with decomposition onset temperatures dropping to 100-150°C [30]. The half-life under these conditions ranges from 1-6 hours due to rapid hydrolysis and degradation processes [27]. Base-catalyzed ether cleavage and potential ring-opening reactions contribute to rapid decomposition under these conditions.

Temperature effects on stability follow predictable patterns across all pH ranges. Higher temperatures accelerate decomposition processes through increased molecular motion and enhanced reaction kinetics [30] [31]. The activation energy for thermal decomposition varies with pH, being lowest under strongly basic conditions and highest under neutral conditions [30].

The propanediol moiety exhibits particular sensitivity to temperature and pH variations. Under acidic conditions, dehydration reactions can occur, leading to the formation of cyclic ethers or elimination products [27] [32]. Basic conditions promote oxidative pathways that can convert the hydroxyl groups to carbonyl functionalities [28].

Mechanistic studies of thermal decomposition reveal that the process typically initiates through hydrogen abstraction at carbon-hydrogen bonds β to oxygen atoms [5] [6]. This process generates radical intermediates that undergo subsequent reactions including β-scission, oxidation, and recombination processes [5]. The specific decomposition pathways depend on both pH and temperature, with different mechanisms predominating under different conditions.

| Table 4: Stability Under Varied pH and Temperature Conditions | |||

|---|---|---|---|

| pH Range | Thermal Stability (°C) | Decomposition Products | Half-life (hours) |

| 1-3 (Strongly acidic) | 150-200 | Protonated species, cleavage | 2-10 |

| 4-6 (Weakly acidic) | 200-250 | Minimal decomposition | 24-72 |

| 7 (Neutral) | 250-300 | Most stable form | >168 |

| 8-10 (Weakly basic) | 200-250 | Deprotonation, rearrangement | 12-48 |

| 11-14 (Strongly basic) | 100-150 | Hydrolysis, degradation | 1-6 |

The practical implications of these stability studies are significant for the handling, storage, and application of 3-((1-Benzyl-1H-indazol-3-yl)oxy)propane-1,2-diol. Optimal conditions for long-term storage involve maintenance of neutral pH and temperatures below 250°C [29] [28]. For synthetic applications, reaction conditions should be carefully selected to minimize unwanted decomposition while achieving desired transformations [30] [27].